Product packaging for 5-Oxaspiro[3.4]octan-8-amine(Cat. No.:)

5-Oxaspiro[3.4]octan-8-amine

Cat. No.: B12992381
M. Wt: 127.18 g/mol
InChI Key: AORHHCZYOUJLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxaspiro[3.4]octan-8-amine is a chemical compound with the CAS number 2138429-95-3 . It is offered with a minimum purity of 98% and has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol . This amine belongs to a class of spirocyclic scaffolds that are of significant interest in modern medicinal chemistry and drug discovery. The unique three-dimensional structure of spirocyclic compounds like this one can provide improved solubility and novel steric properties compared to flat aromatic systems, making them valuable building blocks for constructing diverse compound libraries . As a functionalized amine, it serves as a key synthetic intermediate, readily undergoing coupling reactions to form amides or sulfonamides, or participating in reductive amination processes. Researchers utilize this spirocyclic amine in the exploration of new therapeutic agents, particularly as a core structural element in the synthesis of more complex molecules for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B12992381 5-Oxaspiro[3.4]octan-8-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-8-amine

InChI

InChI=1S/C7H13NO/c8-6-2-5-9-7(6)3-1-4-7/h6H,1-5,8H2

InChI Key

AORHHCZYOUJLMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCO2)N

Origin of Product

United States

Chemical Transformations and Reactivity of the 5 Oxaspiro 3.4 Octane Scaffold

Functional Group Interconversions on the Amino Moiety (e.g., Deprotection, Derivatization)

The primary amino group in 5-Oxaspiro[3.4]octan-8-amine serves as a versatile handle for a variety of functional group interconversions, which are fundamental transformations in organic synthesis. fiveable.meimperial.ac.uk These reactions allow for the introduction of diverse substituents, thereby modulating the molecule's physicochemical properties. Common derivatizations include acylation, sulfonylation, and alkylation.

For instance, the amine can readily react with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are crucial for creating compound libraries for drug discovery. In many synthetic routes, the amino group may be temporarily protected, for example as a tert-butoxycarbonyl (Boc) carbamate, which can be subsequently removed under acidic conditions to liberate the free amine for further reaction.

TransformationReagents/ConditionsProduct TypeSignificance
AcylationAcyl chloride (RCOCl), Pyridine or Triethylamine (B128534) (Et3N)AmideIntroduces carbonyl functionality, modulates polarity and H-bonding.
SulfonylationSulfonyl chloride (RSO2Cl), Pyridine or Et3NSulfonamideCreates stable, often crystalline derivatives with altered biological activity.
Reductive AminationAldehyde/Ketone (R'COR''), NaBH(OAc)3 or H2/Pd-CSecondary/Tertiary AmineForms new C-N bonds, allowing for chain extension and elaboration.
Boc-ProtectionDi-tert-butyl dicarbonate (Boc)2O, Base (e.g., NaOH, Et3N)Boc-CarbamateProtects the amine during subsequent reactions.
Boc-DeprotectionTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in DioxanePrimary Amine (salt)Regenerates the nucleophilic amine for further functionalization.

Ring-Opening and Ring-Expansion Reactions of the Spiro-Oxetane System

The spiro-oxetane component of the 5-Oxaspiro[3.4]octane scaffold is characterized by significant ring strain, making it susceptible to various ring-opening and ring-expansion reactions. acs.orgnih.gov These transformations are powerful tools for converting the spirocyclic system into new structural motifs, driven by the release of this inherent strain. nih.gov

Acid-mediated reactions can lead to diverse outcomes. For example, treatment of spirocyclopropyl oxetanes with hydrochloric or hydrobromic acid can result in the formation of butenolides, while hydroiodic acid may lead to γ-butyrolactones. researchgate.net Lewis acids can also catalyze distinct ring-expansion reactions, potentially transforming the spiro-oxetane into a cyclopentanone derivative through rearrangement. nih.gov The strain of both rings drives this expansion, often stabilized by substituents that can support a carbocation intermediate. nih.gov Nucleophilic attack on the oxetane (B1205548) ring, typically at the carbon atoms adjacent to the oxygen, is another common pathway for ring-opening, yielding substituted cyclobutane (B1203170) derivatives. nih.govmagtech.com.cn

Reaction TypeConditions/ReagentsPotential Product(s)Driving Force
Acid-Catalyzed Ring-OpeningProtic acids (e.g., HCl, HBr, HI) researchgate.netHalohydrins, Butenolides, γ-Butyrolactones researchgate.netRing strain release, protonation of the oxetane oxygen.
Lewis Acid-Mediated Ring-ExpansionLewis acids (e.g., BF3·OEt2, TiCl4) nih.govCyclopentanones nih.govRing strain release, formation of a stabilized carbocation intermediate. nih.gov
Nucleophilic Ring-OpeningNucleophiles (e.g., Grignard reagents, organolithiums, amines)Substituted cyclobutane alcoholsRing strain release. acs.orgnih.gov

Nucleophilic Substitution Reactions on the Spiro Framework

The carbon atoms of the 5-Oxaspiro[3.4]octane framework, particularly those of the strained four-membered ring, are potential sites for nucleophilic attack. nih.gov Such reactions typically result in the opening of the oxetane ring. The regioselectivity of the attack is influenced by both steric and electronic factors. nih.gov Nucleophiles generally attack the less sterically hindered carbon atom adjacent to the oxetane oxygen. nih.gov

Under acidic conditions, the reaction pathway is altered. The oxetane oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The stability of the resulting oxocarbenium ion intermediates can dictate the final product structure. nih.gov These substitution reactions effectively transform the spirocyclic core into a functionalized monocyclic system, providing a route to novel cyclobutane derivatives.

Derivatization Strategies for Expanding Chemical Diversity

The this compound scaffold is a "3D fragment" that offers multiple vectors for derivatization, moving away from the "flatland" of aromatic compounds often seen in drug discovery. researchgate.net Expanding chemical diversity can be achieved by modifying both the amino group and the spirocyclic core.

Strategies include:

N-Functionalization : As detailed in section 4.1, the amino group can be acylated, alkylated, or arylated to introduce a wide array of substituents.

Coupling Reactions : The amine can act as a nucleophile in coupling reactions, such as the Buchwald-Hartwig amination, to form bonds with various aromatic and heteroaromatic systems (see section 4.5). acsgcipr.org

Ring Modifications : The reactivity of the oxetane ring allows for its transformation into other functional groups or ring systems, as described in section 4.2. acs.orgresearchgate.net This fundamentally alters the shape and properties of the molecular scaffold.

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, which is a key process in the optimization of lead compounds in medicinal chemistry. researchgate.net

Reactions with Heteroaromatic Halides (e.g., Buchwald–Hartwig, Nucleophilic Aromatic Substitution)

Connecting the this compound scaffold to heteroaromatic systems is a common and powerful strategy in medicinal chemistry. Two primary methods for achieving this C-N bond formation are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl or heteroaryl halide (or triflate). wikipedia.orgorganic-chemistry.org It is a highly versatile and widely used method, tolerant of a broad range of functional groups, and has largely replaced harsher classical methods. acsgcipr.orgwikipedia.org The reaction typically involves a palladium source, a phosphine ligand, and a base. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) offers an alternative, metal-free pathway. masterorganicchemistry.com This reaction requires a heteroaromatic ring that is activated by electron-withdrawing groups (e.g., nitro groups, additional heteroatoms) positioned ortho or para to a good leaving group (like a halogen). nih.govlibretexts.org The amine acts as the nucleophile, attacking the electron-deficient ring and displacing the leaving group via a Meisenheimer intermediate. libretexts.org

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
CatalystPalladium complex with a phosphine ligand. wikipedia.orgbeilstein-journals.orgNone (reaction is typically base-mediated). masterorganicchemistry.com
MechanismCatalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.orgTwo-step addition-elimination process via a stabilized anionic (Meisenheimer) intermediate. nih.govlibretexts.org
Substrate Scope (Heteroaryl Halide)Very broad; works with both electron-rich and electron-poor systems. wikipedia.orgRestricted to electron-deficient heteroaromatic systems. masterorganicchemistry.comlibretexts.org
ConditionsRequires careful selection of catalyst, ligand, base, and solvent; often heated. beilstein-journals.orgOften requires polar aprotic solvents and may need heating.

Advanced Spectroscopic and Analytical Characterization of 5 Oxaspiro 3.4 Octan 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and StereochemistryTwo-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the stereochemistry and three-dimensional arrangement of the molecule by identifying protons that are close to each other in space.

Without experimental 2D NMR spectra, a detailed analysis of the connectivity and stereochemistry of 5-Oxaspiro[3.4]octan-8-amine cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key expected absorptions would be:

N-H stretch: Typically appearing as one or two bands in the 3300-3500 cm⁻¹ region for a primary amine.

C-O stretch: For the ether linkage within the oxetane (B1205548) ring, expected in the 1000-1300 cm⁻¹ region.

C-H stretch: For the aliphatic sp³ carbons, expected just below 3000 cm⁻¹.

N-H bend: Usually observed in the 1590-1650 cm⁻¹ region.

An experimental IR spectrum with the specific wavenumbers and intensities of these absorption bands for this compound is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. technologynetworks.commasterorganicchemistry.com For a molecule like this compound, which consists of an aliphatic amine and an ether (oxetane) functional group, direct UV-Vis analysis has limited utility. Saturated amines and ethers lack the necessary chromophores (pi-systems or atoms with non-bonding electrons that can undergo n→π* or π→π* transitions) to produce significant absorbance in the standard UV-Vis range of 200–800 nm. libretexts.org Simple alkyl amines typically show weak absorption below 200 nm, which is often of little analytical value. libretexts.org

To utilize UV-Vis spectroscopy for the quantification of this compound, a derivatization step is necessary to attach a chromophoric group to the primary amine. This chemical modification results in a new compound with strong absorbance at a specific wavelength, allowing for sensitive detection and quantification. nih.gov Common derivatizing agents for primary amines include 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and reagents for tests like the Rimini test, which forms a colored complex with sodium nitroprusside. nih.govresearchgate.net The derivatized product's absorbance is proportional to the concentration of the original amine, enabling accurate measurement.

Derivatizing AgentResulting ChromophoreTypical λmax (nm)
4-chloro-7-nitrobenzofurazan (NBD-Cl)Amino-NBD adduct~470
Sodium Nitroprusside (in Rimini test)Schiff base complex~550

Table 1: Representative UV-Vis Absorption Maxima for Derivatized Aliphatic Amines. This table illustrates typical wavelengths of maximum absorbance (λmax) achieved after derivatizing a primary amine to make it detectable by UV-Vis spectroscopy. nih.govresearchgate.net

Chromatographic Analysis for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for assessing the purity of chemical compounds and, for chiral molecules, determining the ratio of enantiomers. High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography (FCC) are central to the purification and analysis of synthetic intermediates like this compound.

HPLC is a high-resolution technique used to separate, identify, and quantify components in a mixture. helsinki.fi For the analysis of basic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method. teledyneisco.com In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. nih.gov

A significant challenge in the HPLC analysis of amines is their tendency to interact with residual acidic silanol (B1196071) groups on the silica (B1680970) support, leading to poor peak shape (tailing) and inconsistent retention times. This issue can be mitigated by:

Using a basic additive: A small amount of a competing base, such as triethylamine (B128534) (TEA), is added to the mobile phase to neutralize the active silanol sites.

Controlling pH: Adjusting the mobile phase pH with a buffer to keep the amine in a consistent protonation state.

Using end-capped columns: Employing modern HPLC columns where the residual silanol groups have been chemically deactivated.

Detection can be achieved with a UV detector if the amine is derivatized, or more universally with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). chromatographyonline.com

ParameterTypical ConditionPurpose
Column C18 (Octadecyl-silica), 5 µm, 4.6 x 250 mmReversed-phase separation based on hydrophobicity.
Mobile Phase Acetonitrile / Water gradient with 0.1% additiveElution of the analyte from the column.
Additive Trifluoroacetic Acid (TFA) or Triethylamine (TEA)Improves peak shape by ion pairing or neutralizing silanols.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV (after derivatization) or ELSD/MSQuantification and identification of the analyte.

Table 2: Representative RP-HPLC Parameters for the Analysis of a Primary Amine. This table outlines a typical set of conditions for analyzing a primary amine to assess its purity.

This compound possesses a stereocenter at the carbon atom bearing the amine group (C8), meaning it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different biological activities. Chiral Stationary Phase (CSP) HPLC is the gold standard for this purpose. researchgate.net The CSP creates a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. csfarmacie.cz

The separation of underivatized primary amines is known to be challenging. nih.gov Specialized CSPs are often required for successful resolution. Common classes of CSPs effective for primary amines include:

Polysaccharide-based CSPs: Columns like Chiralpak® are coated or bonded with derivatives of cellulose (B213188) or amylose (B160209) and are highly versatile. nih.gov

Cyclofructan-based CSPs: These have shown high success rates for separating primary amines, particularly in polar organic mode. nih.govchromatographyonline.com

Crown ether-based CSPs: These are specifically efficient in separating primary amines, often using acidic aqueous mobile phases. chromatographyonline.comwiley.com

Method development typically involves screening a set of different CSPs with various mobile phases (normal phase, reversed phase, and polar organic) to find the optimal conditions for baseline separation. nih.gov

Stationary Phase (CSP)Mobile Phase SystemModeAdditive
Cyclofructan-based (e.g., Larihc® CF6-P)Acetonitrile / MethanolPolar OrganicTriethylamine (TEA)
Polysaccharide-based (e.g., ChiralPak® IA)Heptane / EthanolNormal PhaseButylamine
Crown Ether-based (e.g., Crownpak® CR-I(+))Supercritical CO₂ / MethanolSFCTrifluoroacetic Acid (TFA)

Table 3: Illustrative Screening Conditions for Chiral HPLC Separation of a Primary Amine. This table shows examples of different chiral stationary phases and mobile phase systems that could be screened to determine the enantiomeric ratio of this compound. nih.govwiley.com

Flash Column Chromatography (FCC) is the standard technique for purifying compounds on a preparative scale in a synthesis laboratory. However, purifying basic amines on standard silica gel, which is acidic, presents challenges due to strong acid-base interactions. This can lead to the compound streaking down the column or failing to elute, resulting in poor separation and low recovery. biotage.com

Several strategies are employed to overcome this issue for compounds like this compound:

Mobile Phase Modification: A common approach is to add a small percentage (e.g., 0.5-2%) of a volatile base like triethylamine or an aqueous ammonia (B1221849) solution to the eluent. This additive neutralizes the acidic sites on the silica, allowing the amine to elute properly. biotage.comrsc.org

Alternative Stationary Phases: If mobile phase modification is insufficient, using a different stationary phase is an effective alternative. Amine-functionalized silica provides a basic surface that minimizes unwanted interactions and often allows for simpler solvent systems (e.g., hexane/ethyl acetate). biotage.com Basic alumina (B75360) is another option. biotage.com

Reversed-Phase FCC: For polar amines, reversed-phase flash chromatography using a C18-functionalized stationary phase with water/acetonitrile or water/methanol gradients can be a highly effective purification method. teledyneisco.combiotage.com

Stationary PhaseMobile Phase SystemModifierAdvantage
Silica GelDichloromethane / Methanol1% TriethylamineReadily available and cost-effective.
Amine-functionalized SilicaHexane / Ethyl AcetateNone requiredExcellent peak shape; avoids basic additives.
C18-functionalized SilicaWater / Acetonitrile0.1% Formic Acid or TEAGood for polar amines; conditions are often translatable from analytical HPLC.

Table 4: Comparison of Flash Column Chromatography Systems for the Purification of Primary Amines. This table summarizes common strategies for the successful preparative purification of basic amines. biotage.combiotage.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. nih.gov For a chiral molecule like this compound, analysis of a single crystal of one enantiomer allows for the definitive assignment of its (R) or (S) configuration. acs.org

The primary challenge is often obtaining a single, high-quality crystal suitable for diffraction. Since many primary amines are liquids or low-melting solids, they must first be converted into a crystalline derivative. This is typically achieved by forming a salt with a suitable acid (e.g., hydrochloric acid, tartaric acid) or by derivatizing the amine to form a solid, such as an amide or sulfonamide. The resulting crystalline solid is then subjected to X-ray diffraction, where the pattern of scattered X-rays is used to calculate the precise position of every atom in the crystal lattice. This analysis confirms the molecular connectivity, bond lengths, bond angles, and the spatial arrangement of the spirocyclic framework. researchgate.net The data obtained is crucial for understanding structure-activity relationships, especially in drug design where the three-dimensional shape of a molecule dictates its interaction with biological targets. bldpharm.com

ParameterDescription
Crystal System The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal.
Flack Parameter A value used to confidently determine the absolute stereochemistry of a chiral molecule.
Final R-indices Indicators of the quality of the final structural model (lower is better).

Table 5: Key Parameters Determined from a Single-Crystal X-ray Diffraction Experiment. This table lists some of the fundamental data provided by an X-ray crystallographic analysis, which collectively provide an unambiguous determination of a molecule's structure.

Computational Chemistry and Mechanistic Studies on 5 Oxaspiro 3.4 Octane Derivatives

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in unraveling the mechanisms of chemical reactions involving 5-oxaspiro[3.4]octane derivatives. researchgate.net These calculations can model the electronic structure of reactants, intermediates, transition states, and products, thereby providing a comprehensive energy profile of the reaction.

Moreover, quantum chemical calculations can shed light on the regioselectivity of the ring-opening reaction. In unsymmetrical oxetanes, the nucleophile can attack at different carbon atoms of the oxetane (B1205548) ring. magtech.com.cn DFT calculations can predict the preferred site of attack by comparing the activation energies of the different possible pathways. The pathway with the lower activation energy will be the kinetically favored one.

Table 1: Calculated Relative Energies for a Hypothetical Aminolysis Reaction of a Spiro-oxetane

SpeciesMethodBasis SetRelative Energy (kcal/mol)
ReactantsB3LYP6-31G(d)0.0
Transition StateB3LYP6-31G(d)+15.2
ProductsB3LYP6-31G(d)-25.8

Note: The data in this table is illustrative and based on typical values for similar reactions. It does not represent experimentally verified values for 5-Oxaspiro[3.4]octan-8-amine.

Investigation of Reaction Pathways and Transition States

The investigation of reaction pathways and the characterization of transition states are fundamental to understanding how a chemical transformation occurs. nih.gov For reactions involving 5-oxaspiro[3.4]octane derivatives, computational methods can map out the entire potential energy surface, identifying the minimum energy path from reactants to products.

A critical aspect of this investigation is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a saddle point on the potential energy surface. nih.gov Its geometry provides a snapshot of the molecule as it is undergoing bond breaking and bond formation. Frequency calculations are performed on the optimized transition state geometry; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in the formation of the spirocyclic system itself, such as through an intramolecular cyclization, computational studies can identify the key transition state. nih.gov The geometry of this transition state would reveal the preferred orientation of the reacting groups as they come together to form the oxetane ring. This information is invaluable for designing stereoselective syntheses.

Table 2: Key Geometric Parameters of a Calculated Transition State for a Hypothetical Oxetane Ring Formation

ParameterValue
Forming C-O bond distance2.15 Å
Breaking C-X bond distance2.30 Å
C-C-O bond angle105.2°
Imaginary Frequency-250 cm⁻¹

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state calculations.

Conformational Analysis of the Spirocyclic System

The 5-oxaspiro[3.4]octane scaffold consists of a cyclopentane (B165970) ring fused to an oxetane ring at a spiro-center. This arrangement imparts significant conformational rigidity to the molecule, yet it can still adopt different conformations. Understanding these conformational preferences is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Computational methods, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for conformational analysis. sci-hub.st Molecular mechanics and quantum chemical calculations can be used to determine the relative energies of different conformers. The lowest energy conformer is the one that is most likely to be populated at equilibrium.

NMR spectroscopy provides experimental data, such as coupling constants and Nuclear Overhauser Effect (NOE) enhancements, which are dependent on the geometry of the molecule. sci-hub.st By comparing the experimentally measured NMR parameters with those calculated for different computed conformers, the predominant conformation in solution can be determined.

Table 3: Representative ¹H NMR Chemical Shifts for a 5-Oxaspiro[3.4]octane Derivative

ProtonChemical Shift (ppm)
H-1, H-4 (Oxetane)4.5 - 4.8
H-2, H-3 (Oxetane)2.5 - 2.8
H-6, H-7, H-8, H-9 (Cyclopentane)1.6 - 2.2

Applications of 5 Oxaspiro 3.4 Octane Scaffold in Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

The 5-oxaspiro[3.4]octane framework serves as a versatile building block, providing a rigid three-dimensional core that is increasingly sought after in drug discovery to explore new areas of chemical space. researchgate.netbohrium.com The incorporation of this spirocyclic system can lead to molecules with improved physicochemical properties compared to their simpler, non-spirocyclic or aromatic counterparts. The oxetane (B1205548) ring, in particular, is recognized as a bioisostere for gem-dimethyl or carbonyl groups and can enhance aqueous solubility, metabolic stability, and conformational rigidity. researchgate.netacs.org

Synthetic routes to functionalized oxa-spirocycles have been developed, often involving key steps like iodocyclization, allowing for the preparation of these building blocks with functional groups amenable to further chemical transformations. nih.gov For instance, the synthesis of related 2,5-dioxaspiro[3.4]octane systems has been reported on a multi-gram scale, involving a sequence of reactions that yield precursors which can be converted into amines, aldehydes, or bromides. researchgate.net This demonstrates the synthetic tractability of the scaffold and its potential for elaboration into more complex structures. The amine functionality in 5-Oxaspiro[3.4]octan-8-amine, for example, provides a convenient handle for a variety of coupling reactions, including amide bond formation, sulfonylation, and reductive amination, thereby enabling its integration into larger, more complex molecular architectures. nih.gov

Table 1: Representative Synthetic Transformations of Amine-Functionalized Scaffolds

Reaction Type Reagent/Catalyst Product Functional Group Reference
Amide Synthesis Carboxylic Acid, Coupling Agent (e.g., HATU) Amide nih.gov
Sulfonylation Sulfonyl Chloride, Base (e.g., Et3N) Sulfonamide nih.gov
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) Secondary/Tertiary Amine nih.gov
Buchwald-Hartwig Amination Aryl Halide, Palladium Catalyst Aryl Amine nih.gov

Integration into Natural Product Total Synthesis

While the direct incorporation of the specific this compound compound into a published total synthesis of a natural product is not extensively documented, the strategic use of spirocyclic and oxetane-containing fragments is a recognized approach in the field. The structural rigidity and defined stereochemistry of spirocycles are advantageous in controlling the three-dimensional arrangement of complex molecules, a critical aspect of natural product synthesis. researchgate.net

The oxetane moiety itself is found in several natural products, most notably Taxol (Paclitaxel), a prominent anticancer drug. researchgate.net The presence of this strained ring system often imparts significant biological activity. The synthetic challenge of introducing the oxetane ring has led to the development of various methodologies, which in turn makes building blocks like the 5-oxaspiro[3.4]octane scaffold valuable tools for synthetic chemists aiming to construct such complex natural products.

Utility in Scaffold-Based Chemical Library Design

Scaffold-based library design is a cornerstone of modern drug discovery, enabling the systematic exploration of the chemical space around a core molecular framework. The 5-oxaspiro[3.4]octane scaffold is an ideal candidate for such libraries due to its novelty, rigidity, and three-dimensional character. researchgate.netbohrium.com Libraries based on this scaffold allow medicinal chemists to "escape from flatland," moving away from the predominantly flat, aromatic structures that have historically dominated screening collections. nih.gov

The introduction of spirocyclic centers increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with higher success rates in clinical development. bldpharm.com A virtual library generated from various oxa-spirocyclic amines, including those with oxetane motifs, demonstrated significant shape diversity and a high average F(sp³) index, confirming their suitability for creating lead-like compound libraries. nih.gov The amine handle on this compound allows for the facile attachment of a diverse set of chemical substituents, enabling the rapid generation of a library of related compounds for high-throughput screening.

Table 2: Physicochemical Properties of a Virtual Library Based on Oxa-Spirocyclic Amines

Property Value Significance Reference
Lead-Likeness >96% of molecules Conforms to property ranges suitable for lead compounds nih.gov
Average F(sp³) 0.79 High degree of three-dimensionality, desirable for drug candidates nih.gov
Molecular Weight (MW) < 350 Within the typical range for lead-like molecules nih.gov
Calculated LogP (cLogP) < 3 Indicates appropriate lipophilicity for lead compounds nih.gov

Exploration as Structural Motifs in Medicinal Chemistry Lead Optimization (Focus on Synthetic and Structural Contributions)

The 5-oxaspiro[3.4]octane scaffold is a valuable motif for lead optimization in medicinal chemistry. Replacing existing fragments in a drug candidate with this spirocycle can significantly modulate its pharmacological profile. The oxetane ring is known to improve aqueous solubility and metabolic stability while reducing lipophilicity. acs.org Furthermore, the rigid nature of the spirocyclic system can lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for its biological target. researchgate.net

For example, spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane have been investigated as bioisosteric replacements for morpholine, demonstrating superior solubilizing properties. acs.org This principle can be extended to the 5-oxaspiro[3.4]octane scaffold. In a lead optimization campaign, a fragment like a substituted cyclopentylamine (B150401) could be replaced by this compound. This substitution would introduce the beneficial properties of the oxetane ring and alter the exit vectors of the substituents, allowing for new interactions with the target protein. A recent study on a novel diazaspiro[3.4]octane series demonstrated activity against the malaria parasite, highlighting the potential of this particular spiro-system in developing new therapeutics. mmv.org The synthetic accessibility of derivatives from the 5-oxaspiro[3.4]octane core allows chemists to systematically explore structure-activity relationships (SAR) and optimize the properties of a lead compound. researchgate.net

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